molecular formula C12H17N3O3 B14849862 Tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate

Tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate

Cat. No.: B14849862
M. Wt: 251.28 g/mol
InChI Key: AOXMQBBCZFVZBG-UHFFFAOYSA-N
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Description

Tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an amino group, a formyl group, and a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

    Amination: The amino group is introduced through amination reactions, typically using ammonia or amines.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate in the synthesis of drugs.
  • Studied for its potential therapeutic effects in various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate
  • Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
  • Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

Comparison:

  • Structural Differences: The presence of different substituents (e.g., chloro, bromo, methoxy) on the pyridine ring distinguishes these compounds from tert-butyl (6-amino-5-formylpyridin-2-YL)methylcarbamate.
  • Reactivity: The reactivity of these compounds varies based on the nature of the substituents, affecting their chemical and biological properties.
  • Applications: While all these compounds are used in chemical synthesis and pharmaceutical research, their specific applications may differ based on their unique structural features.

Properties

Molecular Formula

C12H17N3O3

Molecular Weight

251.28 g/mol

IUPAC Name

tert-butyl N-[(6-amino-5-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-6-9-5-4-8(7-16)10(13)15-9/h4-5,7H,6H2,1-3H3,(H2,13,15)(H,14,17)

InChI Key

AOXMQBBCZFVZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C=O)N

Origin of Product

United States

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